Oxydifficidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

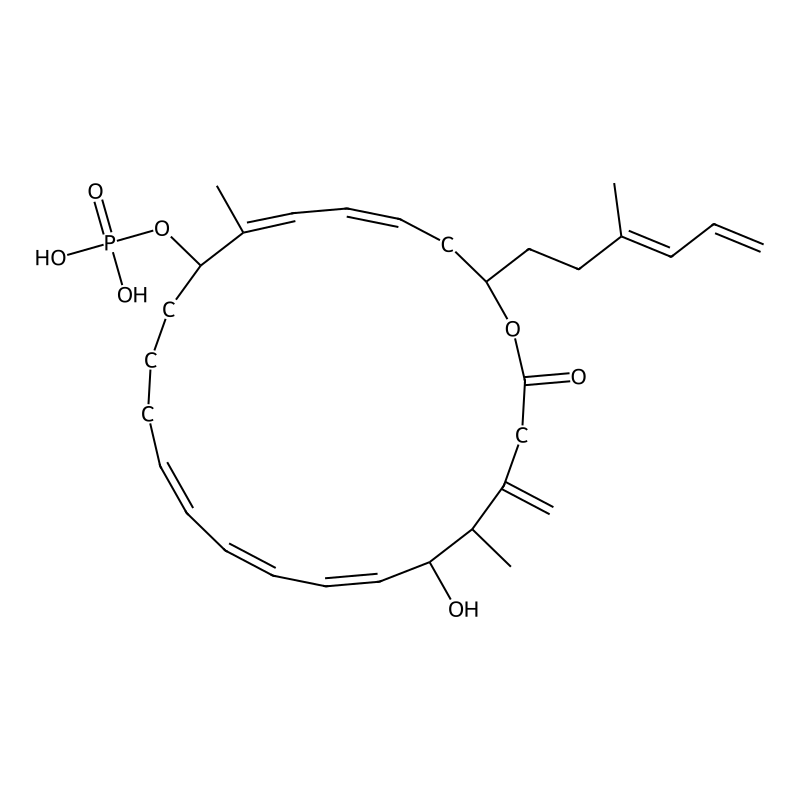

Oxydifficidin is a complex polyketide antibiotic primarily produced by the bacterium Bacillus amyloliquefaciens. It features a 27-carbon backbone that is cyclized through a terminal carboxylic acid and includes an oxidation at position 21. The compound is phosphorylated at carbon 16, contributing to its hydrophobic nature. Oxydifficidin exists as a mixture of interconverting thermal isomers, which can affect its biological activity and stability .

Oxydifficidin undergoes reversible thermal isomerization, transforming between different structural forms without altering its molecular formula. This property is significant for its biological evaluation, as the activity of each isomer may differ. The compound primarily inhibits protein synthesis in bacteria by interacting with ribosomal proteins, particularly the L7/L12 protein (RplL), while not affecting RNA transcription directly .

Key Reactions:- Isomerization: Oxydifficidin can interconvert between various thermal isomers.

- Protein Synthesis Inhibition: It inhibits translation by binding to ribosomal components, specifically RplL, leading to resistance mutations in bacteria .

Oxydifficidin exhibits potent antibacterial activity against Neisseria gonorrhoeae, including multidrug-resistant strains. Its mechanism of action involves two key processes:

- Uptake Assistance: The DedA protein family enhances the uptake of oxydifficidin into bacterial cells.

- Inhibition of Protein Synthesis: Once inside, oxydifficidin disrupts protein synthesis by targeting ribosomal proteins, specifically RplL .

Studies indicate that oxydifficidin's minimum inhibitory concentration (MIC) against wild-type N. gonorrhoeae is significantly lower than that against dedA knockout mutants, suggesting that DedA plays a crucial role in its efficacy .

Oxydifficidin is synthesized naturally through fermentation processes involving specific strains of Bacillus species, particularly Bacillus amyloliquefaciens. The isolation typically involves:

- Fermentation: Culturing Bacillus amyloliquefaciens under controlled conditions to promote the production of oxydifficidin.

- Extraction and Purification: Employing techniques such as liquid-liquid extraction and chromatographic methods to isolate oxydifficidin from the fermentation broth .

Oxydifficidin has significant potential in various applications:

- Antibiotic Therapy: Its primary use is as an antibiotic against resistant bacterial strains, particularly in treating infections caused by Neisseria gonorrhoeae.

- Agricultural Use: Preliminary studies suggest that oxydifficidin may also be effective in controlling phytopathogenic bacteria, indicating potential applications in agricultural biocontrol .

- Research Tool: Due to its unique mechanism of action, it serves as a valuable tool for studying bacterial resistance mechanisms and protein synthesis pathways.

Research indicates that oxydifficidin interacts specifically with ribosomal proteins and the DedA family of proteins. These interactions are crucial for understanding its mechanism of action and developing strategies to combat bacterial resistance. Studies have shown that mutations in RplL confer resistance to oxydifficidin, highlighting the importance of this protein in mediating the antibiotic's effects .

Oxydifficidin belongs to a class of antibiotics known for their polyketide structures. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Difficidin | 22-membered macrolide | Broad-spectrum antibacterial | Similar structure but less potent than oxydifficidin |

| Erythromycin | Macrolide antibiotic | Effective against Gram-positive bacteria | Different mechanism targeting ribosomes |

| Vancomycin | Glycopeptide | Primarily effective against Gram-positive bacteria | Inhibits cell wall synthesis |

| Streptomycin | Aminoglycoside | Effective against various Gram-negative bacteria | Targets protein synthesis via different ribosomal binding site |

Oxydifficidin's unique combination of structural features and its specific interaction with DedA make it particularly effective against certain resistant strains of bacteria compared to other antibiotics .

Molecular Formula and Basic Properties

Oxydifficidin possesses the molecular formula C₃₁H₄₅O₇P with a molecular weight of 560.7 grams per mole. The compound exhibits a complex stereochemical arrangement characterized by multiple double bonds with defined geometric configurations. Specifically, the structure contains (4Z,6Z,12Z,14Z,16Z) double bond geometry within the macrocyclic framework, along with an (3E)-configured side chain containing a methylhexa-3,5-dienyl substituent. The systematic International Union of Pure and Applied Chemistry name reflects this complexity: [(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate.

The compound demonstrates significant lipophilicity, as evidenced by its calculated XLogP3-AA value of 6.1. This hydrophobic character influences its biological activity and cellular uptake mechanisms. Hydrogen bonding analysis reveals three donor sites and seven acceptor sites, contributing to its interaction potential with biological targets. The rotatable bond count of six indicates moderate conformational flexibility, which may be relevant for its binding interactions with cellular components.

Spectroscopic Characteristics

Ultraviolet spectroscopy of oxydifficidin reveals characteristic absorption patterns that reflect its extensive conjugated system. The compound exhibits absorption maxima at 235 nanometers (epsilon = 59,600) and 273 nanometers (epsilon = 30,200). These spectral features are indicative of a triene chromophore at 273 nanometers and suggest the presence of two diene chromophores based on the 235 nanometer absorption. The ultraviolet spectrum provides crucial structural information, confirming the highly unsaturated nature of the macrocyclic framework.

Mass spectrometric analysis has provided definitive molecular weight confirmation through multiple ionization techniques. Negative ion fast atom bombardment mass spectrometry generates a base ion at mass-to-charge ratio 559, corresponding to the [M-H]⁻ ion. When derivatized as the tris(trimethylsilyl) ether, electron impact mass spectrometry produces a molecular ion at mass-to-charge ratio 776.4100, corresponding to the formula C₄₀H₆₉O₇PSi₃. These spectroscopic data collectively confirm the proposed molecular structure and composition.

Structural Relationship to Difficidin

Oxydifficidin demonstrates a close structural relationship to difficidin, differing by the presence of an additional oxygen atom. While difficidin possesses the molecular formula C₃₁H₄₅O₆P (molecular weight 544), oxydifficidin contains an extra hydroxyl group, resulting in C₃₁H₄₅O₇P. This structural difference manifests as a hydroxyl substituent at carbon-5 in oxydifficidin, while maintaining the same carbon skeleton and phosphate ester functionality at carbon-15. Both compounds share the characteristic twenty-two-membered lactone ring with extensive double bond conjugation, representing a unique antibiotic structural class.

Nuclear Magnetic Resonance analysis has revealed detailed structural assignments for both compounds, enabling precise differentiation of their chemical environments. The additional hydroxyl group in oxydifficidin influences both its chemical reactivity and biological properties, contributing to distinct stability profiles and antimicrobial activities compared to its structural analog.